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Introduction
ACR-368, also known as prexasertib (formerly LY2606368), is a potent and selective, ATP-

competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1

(CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3][4][5][6][7][8][9] These kinases are critical

components of the DNA Damage Response (DDR) pathway, a network of cellular processes

that sense, signal, and repair DNA lesions.[1][10] By targeting CHK1 and CHK2, ACR-368

disrupts cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage

and ultimately, cell death, particularly in cancer cells with high levels of replication stress or

underlying defects in their DDR pathways.[10][11][12][13][14]

Initially developed by Eli Lilly and Company, ACR-368 is now under the stewardship of Acrivon

Therapeutics, which is advancing its development using a precision medicine approach.[3][15]

[16] This involves the use of the OncoSignature® test, a proprietary proteomics-based

companion diagnostic designed to identify patients most likely to respond to ACR-368

treatment.[17][18] The FDA has granted Fast Track designation for ACR-368 in platinum-

resistant ovarian cancer and endometrial cancer, as well as Breakthrough Device designation

for the OncoSignature assay for both indications.[3][17][18][19][20]

This technical guide provides a comprehensive overview of ACR-368, summarizing its

mechanism of action, preclinical and clinical data, and the experimental methodologies used in

its evaluation.
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Core Mechanism of Action
ACR-368's primary therapeutic effect stems from its inhibition of CHK1 and CHK2.[1] In a

healthy cell, when DNA damage occurs, CHK1 and CHK2 are activated. They play a pivotal

role in halting the cell cycle at the G1/S, S, and G2/M checkpoints to allow time for DNA repair.

[10][11][21] In many cancer cells, particularly those with mutations in genes like TP53, the G1

checkpoint is often dysfunctional, making them heavily reliant on the S and G2 checkpoints,

which are regulated by CHK1.[11][22]

By inhibiting CHK1/2, ACR-368 abrogates these crucial checkpoints.[10][23] This forces cells

with damaged DNA to prematurely enter mitosis, a catastrophic event that leads to apoptosis

(programmed cell death).[10][11] Furthermore, CHK1 is essential for stabilizing stalled

replication forks during DNA synthesis.[21] Inhibition by ACR-368 leads to the collapse of these

forks, generating double-strand breaks and further exacerbating genomic instability.[12][24][25]

As a monotherapy, ACR-368 exploits the intrinsic replication stress present in many cancer

cells.[12] The inhibitor promotes the firing of late replication origins, leading to an overload of

stalled forks that degenerate into lethal DNA double-strand breaks.[12]
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Caption: Signaling pathway of ACR-368's mechanism of action.
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Preclinical Data
Preclinical studies have demonstrated that ACR-368 induces DNA damage and apoptosis as a

single agent in various cancer cell lines.[1][5][22] It has shown potent anti-proliferative activity,

particularly in triple-negative breast cancer (TNBC) and ovarian cancer cell lines.[26]

In Vitro Sensitivity
The sensitivity of different cancer cell lines to prexasertib varies. For instance, in a panel of

TNBC cell lines, the half-maximal inhibitory concentration (IC50) ranged from 5.7 nM in highly

sensitive MX-1 cells to 105 nM in resistant MDA-468 cells.[27]

Cell Line Cancer Type IC50 (nM) Reference

MX-1
Triple-Negative Breast

Cancer
5.7 [27]

MDA-MB-468
Triple-Negative Breast

Cancer
105 [27]

Combination Therapy
Preclinically, ACR-368 has shown synergistic effects when combined with other agents.

PARP Inhibitors: In high-grade serous ovarian cancer (HGSOC) models, including those

resistant to PARP inhibitors, prexasertib demonstrated monotherapy activity and synergized

with olaparib.[28] It was found to impair homologous recombination repair and replication

fork stability, two key mechanisms of PARP inhibitor resistance.[28]

Chemotherapy: A strong synergistic effect was observed between prexasertib and

gemcitabine in head and neck squamous cell carcinoma (HNSCC) cell lines and mouse

models, leading to significant cell death and reduced tumor growth.[29] Low-dose

gemcitabine was also shown to sensitize cancer cells to ACR-368.[30][31]

PI3K/mTOR Inhibitors: The combination of prexasertib and the dual PI3K/mTOR inhibitor

samotolisib showed antitumor activity in TNBC preclinical models.[24][25]
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Clinical Development and Efficacy
ACR-368 has been evaluated in numerous clinical trials across a range of solid tumors, both as

a monotherapy and in combination with other anticancer agents.[13]

Monotherapy Clinical Trial Data
Trial ID /
Cohort

Cancer Type
Key Efficacy
Metric

Result Reference

Phase 2

(NCT02203513)

BRCA wild-type,

recurrent

HGSOC

Overall

Response Rate

(ORR)

33% [32]

Phase 2

(NCT03414047)

Platinum-

Resistant

Ovarian Cancer

ORR 12.1% [33]

Phase 2

(NCT03414047)

Platinum-

Refractory

Ovarian Cancer

ORR 6.9% [33]

Phase 2b

(OncoSignature

Positive)

Endometrial

Cancer

Confirmed ORR

(cORR)
35% [19]

Phase 2

(OncoSignature

Positive)

Ovarian &

Endometrial

Cancers

Confirmed ORR

(cORR)
50% [18]

Combination Therapy Clinical Trial Data
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Combinatio
n Agent

Cancer
Type

Phase
Key
Efficacy
Metric

Result Reference

Cisplatin

Advanced/Me

tastatic

Cancer

Ib ORR 12.7% [34]

Cetuximab

Advanced/Me

tastatic

Cancer

Ib ORR 4.9% [34]

Olaparib

BRCA-

mutant,

PARP

inhibitor-

resistant

HGSOC

I
Partial

Responses

4 of 18

patients
[35]

Samotolisib

(PI3K/mTORi

)

Solid Tumors

(TNBC,

PIK3CA-

mutant)

Ib ORR 13.3% - 25% [24][36]

Cetuximab-

Radiotherapy

Head and

Neck

Squamous

Cell

Carcinoma

Ib ORR 83.3% [37]

Safety and Tolerability
Across multiple studies, the most common treatment-related adverse events associated with

ACR-368 are hematologic and generally manageable.[14] These include neutropenia,

thrombocytopenia, leukopenia, and anemia.[12][24][33][35][37] Non-hematologic toxicities such

as nausea and fatigue have also been reported.[12][24][33] In combination studies, dose-

limiting toxicities have often been hematological, such as febrile neutropenia.[35][37]
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Mechanisms of Resistance
As with other targeted therapies, resistance to ACR-368 can develop.

Cell Cycle Regulation: In BRCA wild-type HGSOC, resistance can emerge via a prolonged

G2 cell cycle delay induced by lower CDK1/CyclinB1 activity, which prevents cells from

entering mitotic catastrophe.[38][39]

Bypass Pathways: Loss of the protein FAM122A has been implicated as a potential

resistance mechanism.[40] FAM122A inhibits PP2A, a phosphatase that acts on the CHK1

target CDC25C. Loss of FAM122A may lead to increased PP2A activity, compensating for

CHK1 inhibition.[40]

Signaling Pathway Activation: Overexpression and activation of the Epidermal Growth Factor

Receptor (EGFR) can increase resistance to prexasertib in TNBC, potentially through the

phosphorylation and inactivation of the pro-apoptotic protein BAD.[27]

OncoSignature®: A Biomarker-Driven Approach
A key aspect of ACR-368's recent clinical development is the use of the OncoSignature test, a

companion diagnostic that utilizes proteomics to predict patient sensitivity.[17][41] This test is

based on Acrivon's Predictive Precision Proteomics (AP3) platform.[17] The OncoSignature

test measures the levels of three specific protein biomarkers in pretreatment tumor biopsies.

[41] Tumors with elevated levels of all three biomarkers are predicted to be sensitive to ACR-

368.[41]

Clinical data has shown a significant enrichment of responders in OncoSignature-positive

patient populations.[18][41] For example, in a Phase 2 trial, the confirmed objective response

rate was 50% in OncoSignature-positive patients with ovarian and endometrial cancers.[18]

This biomarker-driven strategy aims to improve clinical outcomes by selecting patients most

likely to benefit from the drug.[3]
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Caption: Workflow for a typical cell viability experiment.

Western Blotting for Target Engagement and Pathway
Analysis
Western blotting is used to detect specific proteins in a sample and assess the effects of ACR-

368 on target proteins and downstream signaling pathways.
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Protocol: Western Blot Analysis

Cell Lysis: Treat cells with ACR-368 for the desired time, then harvest and lyse them in a

buffer containing protease and phosphatase inhibitors to create a protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a method

like the BCA assay.

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a

polyacrylamide gel and applying an electric current (sodium dodecyl sulfate-polyacrylamide

gel electrophoresis).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or

non-fat milk) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

protein of interest (e.g., phospho-CHK1, γH2AX, cleaved caspase-3). [26][29]7. Secondary

Antibody Incubation: Wash the membrane and incubate it with a secondary antibody

conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary

antibody to produce light.

Imaging: Capture the light signal using a digital imager to visualize the protein bands.

Pharmacokinetic (PK) Analysis
PK studies are performed to understand the absorption, distribution, metabolism, and excretion

(ADME) of ACR-368 in preclinical models and human subjects.

Protocol: Plasma Pharmacokinetic Analysis

Dosing: Administer ACR-368 to the subjects (e.g., intravenously in mice or patients). [2][42]2.

Sample Collection: Collect blood samples at various time points after dosing. [42]3. Plasma

Preparation: Process the blood samples to separate the plasma.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25104095/
https://aacrjournals.org/cancerres/article/84/6_Supplement/3368/741615/Abstract-3368-Combination-of-a-chk1-2-dual
https://pubmed.ncbi.nlm.nih.gov/31669383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6247064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6247064/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Quantification: Quantify the concentration of prexasertib in the plasma samples using a

validated analytical method, typically liquid chromatography with tandem mass spectrometry

(LC-MS/MS). [2][42]5. Data Analysis: Use standard non-compartmental methods to calculate

key PK parameters, such as maximum concentration (Cmax), area under the concentration-

time curve (AUC), and half-life (t1/2). [42]

Conclusion
ACR-368 (prexasertib) is a clinical-stage CHK1/2 inhibitor with a well-defined mechanism of

action centered on the disruption of the DNA damage response. It has demonstrated durable

single-agent activity in tumors with high replication stress and has shown promise in

combination with other anticancer therapies. [1][16]The ongoing development, guided by the

innovative OncoSignature companion diagnostic, represents a sophisticated precision

medicine strategy aimed at maximizing clinical benefit by targeting the drug to a pre-selected,

biomarker-positive patient population. The data gathered from extensive preclinical and clinical

research provides a strong rationale for its continued investigation in various solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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